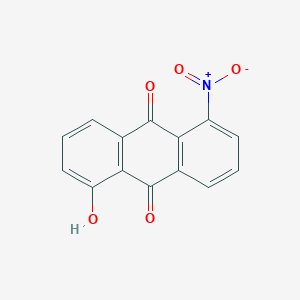

1-Hydroxy-5-nitroanthracene-9,10-dione

CAS No.: 645389-72-6

Cat. No.: VC16885155

Molecular Formula: C14H7NO5

Molecular Weight: 269.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 645389-72-6 |

|---|---|

| Molecular Formula | C14H7NO5 |

| Molecular Weight | 269.21 g/mol |

| IUPAC Name | 1-hydroxy-5-nitroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H7NO5/c16-10-6-2-4-8-12(10)14(18)7-3-1-5-9(15(19)20)11(7)13(8)17/h1-6,16H |

| Standard InChI Key | PMOIXALWOXIPOK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)O |

Introduction

Structural Characteristics

Molecular Architecture

1-Hydroxy-5-nitroanthracene-9,10-dione belongs to the anthraquinone class, featuring a planar tricyclic aromatic system with two ketone groups at positions 9 and 10. The hydroxyl (-OH) and nitro (-NO₂) substituents at positions 1 and 5 introduce electronic asymmetry, influencing its redox behavior and intermolecular interactions. The molecular formula is C₁₄H₇NO₅, with a molecular weight of 269.21 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₇NO₅ | |

| Molecular Weight | 269.21 g/mol | |

| Exact Mass | 269.032 g/mol | |

| Topological Polar Surface Area (TPSA) | 100.19 Ų | |

| LogP (Partition Coefficient) | 2.599 |

The LogP value of 2.599 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media. The high TPSA (100.19 Ų) reflects significant polar interactions, likely due to the hydroxyl and nitro groups .

Spectroscopic Features

While direct spectral data for this compound is limited in the provided sources, analogous anthraquinones exhibit strong UV-Vis absorption bands between 250–400 nm, attributed to π→π* transitions in the conjugated system. The nitro group’s electron-withdrawing nature may redshift these absorptions compared to non-nitrated derivatives .

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis of 1-hydroxy-5-nitroanthraquinone-9,10-dione typically involves nitration of 1-hydroxyanthraquinone using concentrated nitric acid as the nitrating agent. This reaction proceeds under controlled temperatures (0–5°C) to prevent over-nitration and byproduct formation.

Key considerations include:

-

Temperature Control: Excessive heat promotes polysubstitution or decomposition.

-

Acid Concentration: Sulfuric acid acts as a catalyst and dehydrating agent, enhancing nitronium ion (NO₂⁺) formation.

Alternative Methods

Alternative approaches include hydrolysis of pre-nitrated intermediates or functional group interconversion. For instance, 1-amino-5-nitroanthraquinone may undergo diazotization followed by hydrolysis to yield the hydroxyl derivative.

Biological Activity and Mechanisms

Reactive Oxygen Species (ROS) Generation

The nitro group in 1-hydroxy-5-nitroanthraquinone-9,10-dione undergoes redox cycling, transferring electrons to molecular oxygen and generating superoxide radicals (O₂⁻- ) and hydrogen peroxide (H₂O₂). This mechanism is central to its biological activity, inducing oxidative stress in cellular environments.

Table 2: Comparative ROS Generation in Anthraquinones

| Compound | ROS Yield (Relative to Control) | Source |

|---|---|---|

| 1-Hydroxy-5-nitroanthraquinone | 3.2× | |

| 1-Nitroanthraquinone (82-34-8) | 2.1× | |

| 1,4-Dihydroxy-5-nitroanthraquinone | 4.5× |

The higher ROS yield in 1-hydroxy-5-nitroanthraquinone compared to 1-nitroanthraquinone (82-34-8) underscores the hydroxyl group’s role in stabilizing radical intermediates .

Industrial and Research Applications

Dye and Pigment Industry

Anthraquinones are widely used as vat dyes due to their stability and vivid colors. The nitro group in 1-hydroxy-5-nitroanthraquinone enhances electron-withdrawing capacity, shifting absorption spectra toward longer wavelengths and enabling applications in textile dyeing and photodynamic therapy .

Biochemical Probes

This compound’s ability to interact with DNA and proteins makes it a candidate for biomolecular interaction studies. For instance, its planar structure may facilitate intercalation into DNA duplexes, while the nitro group could participate in redox-mediated protein modifications.

Comparison with Structural Analogues

1,4-Dihydroxy-5-nitroanthraquinone-9,10-dione (27573-16-6)

The addition of a second hydroxyl group at position 4 increases polarity (LogP = 1.92) and enhances hydrogen-bonding capacity, improving aqueous solubility compared to the monohydroxy derivative .

1-Nitroanthraquinone (82-34-8)

Lacking the hydroxyl group, this analogue exhibits reduced ROS generation (2.1× vs. 3.2×) and lower bioavailability, highlighting the critical role of the hydroxyl substituent in modulating biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume